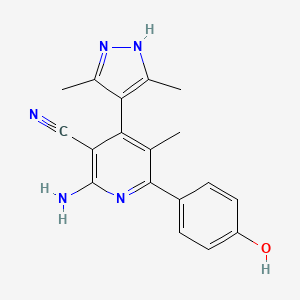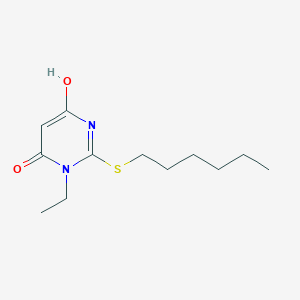![molecular formula C18H25N3O2 B3734797 6-butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B3734797.png)
6-butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one
Descripción general
Descripción
6-Butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound is also known as PDE5 inhibitor and is primarily used in the treatment of erectile dysfunction. However, recent research has shown that this compound has several other potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 6-butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one involves the inhibition of PDE5. This enzyme is responsible for the breakdown of cGMP, which is a second messenger molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, vasodilation, and platelet aggregation. By inhibiting PDE5, this compound increases the levels of cGMP, which leads to relaxation of smooth muscle cells and increased blood flow to certain areas of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one are primarily related to its inhibitory activity against PDE5. This compound has been shown to increase the levels of cGMP, which leads to relaxation of smooth muscle cells and increased blood flow to certain areas of the body. This effect has been primarily observed in the treatment of erectile dysfunction, where this compound is used to increase blood flow to the penis. However, recent research has shown that this compound may also have potential applications in the treatment of other conditions, such as pulmonary hypertension and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one in lab experiments are primarily related to its potent inhibitory activity against PDE5. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also several limitations associated with the use of this compound in lab experiments. For example, this compound may have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, the use of this compound may be limited by its solubility and stability in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the research on 6-butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one. One possible direction is the investigation of its potential therapeutic applications in the treatment of pulmonary hypertension and heart failure. Another possible direction is the development of more potent and selective PDE5 inhibitors that can overcome the limitations associated with the use of this compound in lab experiments. Additionally, the use of this compound in combination with other drugs may also be investigated for its potential synergistic effects.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential therapeutic applications of 6-butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one. This compound has been shown to have potent inhibitory activity against phosphodiesterase type 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, this compound increases the levels of cGMP, which leads to relaxation of smooth muscle cells and increased blood flow to certain areas of the body.
Propiedades
IUPAC Name |
4-butyl-2-[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-3-4-5-16-12-17(23)20-18(19-16)15-8-6-14(7-9-15)13-21(2)10-11-22/h6-9,12,22H,3-5,10-11,13H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTHFPVNFFRDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)CN(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3,5-dichloro-2-methoxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734722.png)
![7-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734730.png)


![2-amino-4-[4-(2-hydroxyethoxy)phenyl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile](/img/structure/B3734740.png)
![7-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734742.png)
![2-amino-6-(4-hydroxyphenyl)-4-[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]nicotinonitrile](/img/structure/B3734750.png)
![2-amino-8-hydroxy-4-pyridin-3-yl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B3734756.png)
![N-[4-({[2-chloro-4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B3734767.png)


![N~1~-(2-benzoyl-4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3734793.png)
amino]methyl}phenyl)-5-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B3734804.png)
![5-(1-allyl-5-methyl-1H-pyrazol-4-yl)-1-(2-thienylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734812.png)